![molecular formula C17H16Br2N4O2S2 B2499678 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-61-7](/img/structure/B2499678.png)
4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, is a sulfonamide derivative that is likely to possess biological activity, given the known properties of similar sulfonamide compounds. Sulfonamides are a group of molecules known to inhibit carbonic anhydrase (CA) isozymes, which are enzymes involved in many physiological processes, including respiration and the regulation of pH. They have been studied extensively for their potential use in treating conditions like glaucoma, edema, epilepsy, and even cancer due to the role of CA isozymes in tumor growth and metastasis .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfanilamide or its derivatives with various nucleophiles. For instance, the synthesis of triazole-linked O-glycosides of benzene sulfonamides was achieved through a 1,3-dipolar cycloaddition reaction . Similarly, benzenesulfonamides incorporating triazole moieties were synthesized by exploring different linkers to confer flexibility to the molecules . The synthesis of sulfonamide derivatives can also involve the reaction of cyanuric chloride with sulfanilamide followed by derivatization with different nucleophiles . These methods could potentially be applied or adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to increase selectivity for COX-2 inhibition . The crystal structure of sulfonamide compounds can be determined using X-ray diffraction techniques, and theoretical calculations such as Density Functional Theory (DFT) can predict various structural parameters, which are often in good agreement with experimental data . These techniques could be used to analyze the molecular structure of the compound of interest.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, as observed in sulfonamide-1,2,4-triazine derivatives . The tautomeric forms can co-exist and their distribution can be influenced by the polarity of the solvent. Understanding the chemical behavior of the compound, including its photolability and potential for forming different tautomers, is important for predicting its stability and reactivity under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, photostability, and ionization state, can significantly affect their pharmacokinetic and pharmacodynamic profiles. For instance, the photodecomposition of sulfamethoxazole in acidic aqueous solution leads to various photoproducts, which indicates the compound's photolability . The physicochemical properties of novel sulfonamide derivatives have been characterized using techniques like NMR, LC-MS-MS, UV-Vis, FTIR, and elemental analysis . These methods could be employed to determine the properties of the compound .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
The benzenesulfonamide derivative compounds, similar to the one , have been studied for their potential in photodynamic therapy, especially in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups revealed promising properties for photodynamic therapy application due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
A range of sulfanilamide-derived 1,2,3-triazole compounds, similar to the compound , have been synthesized and demonstrated significant antimicrobial potency. Wang, Wan, and Zhou (2010) found that some of these compounds, particularly those with specific substitutions, exhibited promising antibacterial potency against various strains, highlighting their potential in antimicrobial applications (Wang, Wan, & Zhou, 2010).
Antiproliferative and Antilipolytic Activities
Research by Shkoor et al. (2021) on a series of benzene derivatives, including compounds structurally similar to 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, has shown that they possess antiproliferative activity against obesity-related colorectal cells and inhibit pancreatic lipase. This suggests potential applications in treating obesity-related cancers (Shkoor et al., 2021).
Tautomerism and Structural Characterization
Further research into the tautomerism and structural characterization of similar sulfonamide-1,2,4-triazine derivatives has been conducted by Branowska et al. (2022). Their study, which investigated the tautomeric forms in different solvents, provides valuable insights into the structural properties and stability of similar compounds in various environments, which is crucial for their potential application in various fields (Branowska et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWQTWAYFPVXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
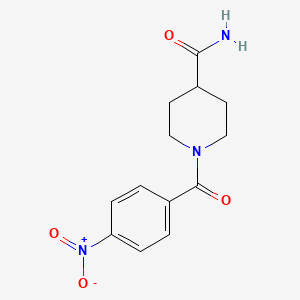
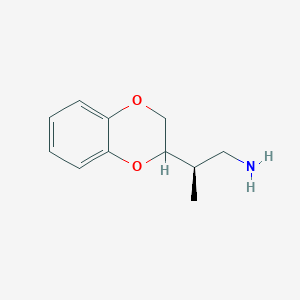
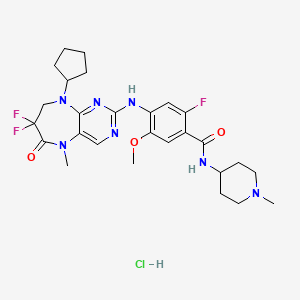
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
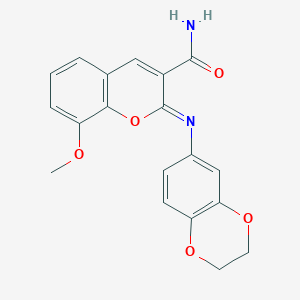
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
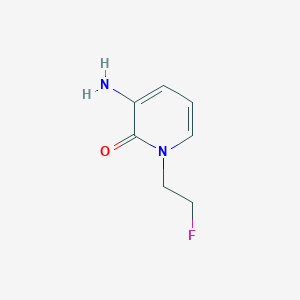
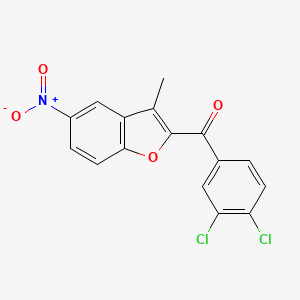
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)